DSPE-PEG6-Mal

Description

Properties

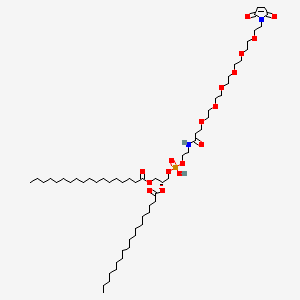

Molecular Formula |

C60H111N2O17P |

|---|---|

Molecular Weight |

1163.5 g/mol |

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1 |

InChI Key |

CRTPHYSBAGPSHQ-KZRJWCEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Function of DSPE-PEG6-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG6-Maleimide is a heterobifunctional linker at the forefront of advanced drug delivery systems, particularly in the realm of targeted therapeutics. Its unique tripartite structure, comprising a phospholipid anchor (DSPE), a polyethylene (B3416737) glycol spacer (PEG), and a reactive maleimide (B117702) group, enables the conjugation of targeting moieties to lipid-based nanoparticles. This guide provides a comprehensive overview of the core functions of DSPE-PEG6-Maleimide, detailing its chemical properties, reaction mechanisms, and applications in the development of sophisticated drug carriers.

Core Components and Their Functions

The functionality of DSPE-PEG6-Maleimide is derived from its three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid serves as the hydrophobic anchor of the molecule. Its two stearoyl chains readily intercalate into the lipid bilayer of nanoparticles such as liposomes and solid lipid nanoparticles, ensuring stable incorporation of the linker into the carrier.

-

Polyethylene Glycol (PEG): The PEG spacer is a hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment. This "stealth" characteristic imparted by the PEG chains reduces recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticle and increasing its chances of reaching the target site. The "6" in DSPE-PEG6-Maleimide denotes the number of repeating ethylene (B1197577) glycol units, though various PEG lengths are commercially available to modulate the properties of the final nanoparticle.

-

Maleimide: This functional group is the reactive handle of the molecule. It specifically and efficiently reacts with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and antibodies. This reaction, a Michael addition, forms a stable covalent thioether bond, enabling the attachment of targeting ligands to the nanoparticle surface.

Quantitative Data Summary

The efficiency and stability of DSPE-PEG6-Maleimide conjugation and the resulting nanoparticles are influenced by various factors. The following tables summarize key quantitative data gathered from multiple studies.

Table 1: Thiol-Maleimide Conjugation Reaction Parameters and Efficiency

| Parameter | Optimal Range/Value | Conjugation Efficiency | Reference |

| pH | 6.5 - 7.5 | >95% | [1][2][3] |

| > 8.0 | Decreased (due to maleimide hydrolysis) | [4] | |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 5:1 for peptides and nanobodies | 84% ± 4% (cRGDfK, 2:1 ratio) | [2] |

| 10:1 to 20:1 for larger proteins | >90% | ||

| Reaction Time | 30 minutes to 2 hours at room temperature | High | |

| Overnight at 4°C | High | ||

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | High | |

| DMSO/Aqueous buffer mixtures | High |

Table 2: Stability of the Maleimide Group and Thioether Bond

| Condition | Stability of Maleimide Group | Stability of Thioether Bond | Reference |

| pH 7.0 (24 hours) | ~100% stable | Stable | |

| pH 9.5 (24 hours) | ~26% remaining activity | - | |

| Physiological Conditions (in vivo) | - | Susceptible to retro-Michael reaction and thiol exchange with glutathione | |

| Hydrolyzed Succinimide Ring | - | Significantly stabilized against cleavage (half-lives > 2 years) |

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Peptide to DSPE-PEG6-Maleimide

This protocol describes the general procedure for conjugating a cysteine-containing peptide (e.g., RGD) to DSPE-PEG6-Maleimide.

Materials:

-

DSPE-PEG6-Maleimide

-

Thiol-containing peptide

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving reagents)

-

Quenching reagent: L-cysteine or 2-mercaptoethanol (B42355)

-

Purification system: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18)

Procedure:

-

Reagent Preparation:

-

Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Dissolve DSPE-PEG6-Maleimide in a minimal amount of anhydrous DMF or DMSO, and then add it to the conjugation buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (<10%) to avoid denaturation of the peptide.

-

-

Conjugation Reaction:

-

Add the DSPE-PEG6-Maleimide solution to the peptide solution at a molar ratio of 2:1 to 5:1 (Maleimide:Peptide).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching:

-

Add a 5-fold molar excess of L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Purify the DSPE-PEG-peptide conjugate using reversed-phase HPLC.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the conjugate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions containing the purified conjugate.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF).

-

Lyophilize the purified conjugate and store it at -20°C or below.

-

Protocol 2: Preparation of Targeted Liposomes using the Post-Insertion Method

This method involves the insertion of pre-formed DSPE-PEG-ligand conjugates into pre-formed liposomes.

Materials:

-

Lipid components (e.g., DSPC, Cholesterol)

-

DSPE-PEG-ligand conjugate (from Protocol 1)

-

Hydration buffer (e.g., PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

-

Preparation of Plain Liposomes:

-

Dissolve the lipid components (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform.

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

-

Extrude the hydrated lipid suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times to obtain unilamellar liposomes of a uniform size.

-

-

Post-Insertion of DSPE-PEG-Ligand:

-

Prepare a micellar solution of the DSPE-PEG-ligand conjugate in the hydration buffer.

-

Add the DSPE-PEG-ligand micellar solution to the pre-formed liposome (B1194612) suspension. The amount of DSPE-PEG-ligand to add will depend on the desired ligand density on the liposome surface.

-

Incubate the mixture at a temperature above the lipid phase transition temperature for 1-2 hours with gentle stirring.

-

-

Purification:

-

Separate the ligand-conjugated liposomes from unincorporated DSPE-PEG-ligand micelles using size exclusion chromatography.

-

Elute the column with the hydration buffer and collect the fractions containing the liposomes.

-

-

Characterization:

-

Determine the particle size, polydispersity index, and zeta potential of the targeted liposomes using dynamic light scattering (DLS).

-

Quantify the amount of conjugated ligand on the liposome surface using a suitable analytical method (e.g., fluorescence spectroscopy if the ligand is fluorescently labeled, or by quantifying a unique element or functional group on the ligand).

-

Visualizations

Experimental Workflow: Preparation of Targeted Liposomes

Caption: Workflow for preparing targeted liposomes using DSPE-PEG6-Maleimide.

Signaling Pathway: Integrin-Mediated Endocytosis of RGD-Targeted Liposomes

Caption: Integrin-mediated uptake of RGD-targeted liposomes.

Conclusion

DSPE-PEG6-Maleimide is a versatile and indispensable tool in the field of targeted drug delivery. Its well-defined structure allows for the stable incorporation into lipid-based nanoparticles, provides a "stealth" shield to prolong circulation, and offers a highly specific reactive group for the covalent attachment of targeting ligands. By understanding the core functions of its components and optimizing the reaction conditions, researchers can effectively design and fabricate sophisticated drug delivery systems with enhanced efficacy and reduced off-target effects, paving the way for the next generation of targeted therapies.

References

An In-depth Technical Guide to DSPE-PEG6-Mal: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal), a key heterobifunctional lipid conjugate extensively utilized in the field of advanced drug delivery. We will delve into its chemical structure, physicochemical properties, and its critical role in the formulation of targeted nanocarriers such as liposomes and micelles. This document will further provide detailed experimental protocols for the synthesis, formulation, and characterization of DSPE-PEG6-Mal-containing nanoparticles, supplemented with visual workflows to facilitate understanding.

Chemical Structure and Core Properties

DSPE-PEG6-Mal is an amphiphilic polymer consisting of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that acts as a hydrophobic lipid anchor, enabling the molecule to stably insert into the lipid bilayer of liposomes or the core of micelles.[1]

-

Polyethylene Glycol (PEG) Linker (6-unit): A short, hydrophilic PEG spacer that provides a flexible, water-soluble chain. This PEG linker imparts "stealth" characteristics to nanocarriers, which helps to reduce non-specific protein binding and opsonization, thereby prolonging circulation half-life in vivo.[2]

-

Maleimide (B117702) (Mal) Group: A reactive functional group located at the distal end of the PEG chain. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups under physiological pH conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[3] This functionality is crucial for the conjugation of targeting ligands such as antibodies, peptides, and aptamers to the surface of nanocarriers.[2]

The combination of these components makes DSPE-PEG6-Mal an invaluable tool for creating targeted drug delivery systems that can enhance drug solubility, improve pharmacokinetic profiles, and achieve site-specific delivery to diseased tissues.[2]

Physicochemical Properties

A summary of the key physicochemical properties of DSPE-PEG6-Mal is presented in the table below. It is important to note that some values, such as the Critical Micelle Concentration (CMC) and hydrodynamic radius, are often reported for DSPE-PEG conjugates with longer PEG chains (e.g., DSPE-PEG2000) in the literature. While the principles are the same, these values will vary with the length of the PEG chain.

| Property | Value | Source |

| Molecular Formula | C60H111N2O17P | |

| Molecular Weight | ~1163.5 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF, Chloroform, and warm water. | |

| Reactive Group | Maleimide | |

| Reacts With | Sulfhydryl (-SH) groups | |

| Storage Conditions | -20°C in a dry, dark environment | |

| Critical Micelle Concentration (CMC) (for DSPE-PEG2000) | 0.5-1.5 µM | |

| Hydrodynamic Radius of Micelles (for DSPE-PEG2000) | ~8-15 nm |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG6-Mal.

Synthesis of DSPE-PEG-Maleimide

While DSPE-PEG6-Mal is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A general two-step method for synthesizing maleimide-terminated DSPE-PEG is as follows:

-

Reaction of Amino-PEG-DSPE with an NHS Ester of a Maleimide-containing compound:

-

Dissolve Amino-PEG-DSPE and N-succinimidyl-3-(N-maleimido)-propionate in a mixture of dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF).

-

Add triethylamine (B128534) (TEA) to the solution to act as a base and catalyze the reaction.

-

Allow the reaction to proceed for a set time at room temperature.

-

The succinimidyl ester reacts with the primary amine of the Amino-PEG-DSPE to form a stable amide bond, resulting in the desired DSPE-PEG-Maleimide product.

-

-

Purification:

-

The resulting product mixture is purified using size-exclusion chromatography (e.g., Sephadex G-50 column) to remove unreacted starting materials and byproducts.

-

The final product is obtained as a white solid after removal of the solvent under reduced pressure.

-

Preparation of Maleimide-Functionalized Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes incorporating DSPE-PEG6-Mal.

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and DSPE-PEG6-Mal in a molar ratio of approximately 55:40:5) in a suitable organic solvent such as a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Load the MLV suspension into a high-pressure extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

-

Pass the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11 or 21) to ensure a homogenous population of small unilamellar vesicles (SUVs).

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

The following protocol outlines the steps for conjugating a thiol-containing peptide or antibody to the surface of pre-formed maleimide-functionalized liposomes.

-

Preparation of the Thiolated Ligand:

-

If the ligand contains disulfide bonds, these must first be reduced to free thiols. Dissolve the ligand in a degassed buffer (e.g., PBS, pH 7-7.5) and add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before conjugation.

-

-

Conjugation Reaction:

-

Add the reduced, thiol-containing ligand to the maleimide-functionalized liposome (B1194612) suspension. A molar excess of the maleimide groups on the liposome to the thiol groups on the ligand is often used to ensure efficient conjugation.

-

Incubate the mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

-

Quenching of Unreacted Maleimide Groups:

-

To prevent non-specific reactions of any remaining maleimide groups, quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.

-

-

Purification of the Conjugate:

-

Remove the unconjugated ligand and quenching agent from the final immunoliposome product using size exclusion chromatography or dialysis.

-

Characterization Techniques

Thorough characterization is essential to ensure the quality and desired properties of the DSPE-PEG6-Mal-containing nanocarriers.

| Technique | Parameter Measured | Expected Results |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | A narrow, monomodal size distribution with a low PDI (typically < 0.2) indicates a homogenous liposome population. |

| Zeta Potential Analysis | Surface charge of the nanoparticles | The zeta potential provides an indication of colloidal stability. For DSPE-PEG containing liposomes, the surface charge is often slightly negative. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure confirmation | 1H NMR can be used to confirm the successful synthesis of DSPE-PEG-Mal and its subsequent conjugation. A characteristic peak for the maleimide protons is observed at approximately 6.7-6.8 ppm, which disappears upon successful conjugation to a thiol-containing ligand. |

| High-Performance Liquid Chromatography (HPLC) | Purity, quantification of components, and conjugation efficiency | Reversed-phase HPLC with detectors such as an Evaporative Light Scattering Detector (ELSD) can be used to separate and quantify the lipid components of the liposomes. It can also be used to monitor the progress of the conjugation reaction. |

| Ellman's Test | Quantification of accessible maleimide groups | This colorimetric assay can be used to determine the concentration of reactive maleimide groups on the surface of the liposomes before and after the conjugation reaction to calculate conjugation efficiency. |

| Transmission Electron Microscopy (TEM) | Morphology and size visualization | TEM provides direct visualization of the nanoparticles, confirming their size and lamellarity (for liposomes). |

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.

Caption: Workflow for the Preparation of Maleimide-Functionalized Liposomes.

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Maleimide). This heterobifunctional lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and nanoparticles, enabling the covalent conjugation of thiol-containing ligands like peptides and antibodies to the surface of these nanocarriers.

Overview of DSPE-PEG6-Maleimide

DSPE-PEG6-Maleimide is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with six repeating units, and a reactive maleimide (B117702) group at the terminus of the PEG chain. The DSPE portion allows for stable incorporation into lipid bilayers, while the PEG spacer provides a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal maleimide group is highly selective for thiol groups, facilitating the attachment of targeting moieties.

Synthesis of DSPE-PEG6-Maleimide

The synthesis of DSPE-PEG6-Maleimide is a two-step process, starting with the synthesis of the amine-terminated precursor, DSPE-PEG6-Amine, followed by the maleimide functionalization.

Step 1: Synthesis of DSPE-PEG6-Amine

The synthesis of DSPE-PEG6-Amine involves the reaction of DSPE with a heterobifunctional PEG linker containing a protected amine group (e.g., Boc-NH-PEG6-NHS).

Reaction Scheme:

Caption: Synthesis of DSPE-PEG6-Amine.

Experimental Protocol:

-

Amidation: Dissolve DSPE and N-hydroxysuccinimide ester of Boc-protected amine-terminated PEG6 (Boc-NH-PEG6-NHS) in anhydrous dichloromethane (B109758) (DCM).

-

Add triethylamine (TEA) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Remove the solvent under reduced pressure.

-

Purify the resulting DSPE-PEG6-NH-Boc conjugate by dialysis or size-exclusion chromatography.

-

Deprotection: To deprotect the amine group, dissolve the DSPE-PEG6-NH-Boc in DCM and add trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent and TFA by rotary evaporation.

-

Purify the final product, DSPE-PEG6-Amine, by dialysis against deionized water and lyophilize to obtain a white powder.[1]

Step 2: Synthesis of DSPE-PEG6-Maleimide

The amine-terminated DSPE-PEG6 is then reacted with a maleimide-containing NHS ester to yield the final product.

Reaction Scheme:

References

An In-Depth Technical Guide to the Reaction of DSPE-PEG-Maleimide with Cysteine Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of the reaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Mal) and cysteine thiols. This bioconjugation technique is a cornerstone in the development of targeted drug delivery systems, including liposomes and micelles, for therapeutic and diagnostic applications.

The Core Reaction: Michael Addition

The fundamental mechanism governing the reaction between the maleimide (B117702) group of DSPE-PEG-Mal and the thiol group of a cysteine residue is a Michael addition . In this reaction, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This results in the formation of a stable, covalent thioether bond, securely linking the DSPE-PEG to the cysteine-containing molecule, such as a peptide or protein.

The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At pH levels below 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the reaction rate. Conversely, at pH levels above 7.5, the maleimide group becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative.[2] Additionally, at higher pH, competing reactions with other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues), can occur.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of DSPE-PEG6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Maleimide) is a heterobifunctional lipid-PEG conjugate widely utilized in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2][3] Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive maleimide (B117702) group, allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while providing a versatile handle for the covalent attachment of various biomolecules.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of DSPE-PEG6-Maleimide, detailed experimental protocols, and visualizations of key processes to aid researchers in its effective application.

Physical and Chemical Properties

The physical and chemical characteristics of DSPE-PEG6-Maleimide are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Synonyms | DSPE-PEG6-Mal | |

| Molecular Formula | C60H111N2O17P or C63H116N3O18P | |

| Molecular Weight | Approximately 1163.5 g/mol or 1234.6 g/mol | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform (B151607), and warm water/ethanol. | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at -20°C to -5°C, keep in a dry place, and avoid sunlight. Avoid frequent thaw and freeze cycles. | |

| Stability | Stable for at least 6 months at -20°C. The maleimide group is susceptible to hydrolysis at elevated temperatures and in aqueous solutions, especially at pH > 7.5. |

Core Chemistry: The Thiol-Maleimide Reaction

The primary chemical utility of DSPE-PEG6-Maleimide stems from the reactivity of its terminal maleimide group towards thiol (sulfhydryl) groups. This reaction, a Michael addition, is a cornerstone of bioconjugation due to its high efficiency and specificity under mild conditions.

The reaction proceeds readily at a neutral or slightly basic pH (6.5-7.5) to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This high degree of chemoselectivity allows for the specific modification of cysteine residues in proteins and peptides.

Reaction Mechanism and Kinetics

The thiol-maleimide reaction is influenced by several factors, including pH, solvent, and the presence of initiators. The reaction kinetics can be slowed by lowering the pH, buffer concentration, or polymer weight percentage.

Potential Side Reactions

It is crucial to be aware of potential side reactions that can impact the efficiency and stability of the conjugation:

-

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize this, it is recommended to use freshly prepared maleimide solutions and work within the optimal pH range.

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant consideration for in-vivo applications where endogenous thiols like glutathione (B108866) are present. Hydrolysis of the thiosuccinimide ring post-conjugation can increase the stability of the linkage.

-

Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues.

-

Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing molecule (e.g., a peptide or protein) to DSPE-PEG6-Maleimide.

Materials:

-

DSPE-PEG6-Maleimide

-

Thiol-containing molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5 (thiol-free)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (optional): Free thiol such as 2-mercaptoethanol (B42355) or cysteine

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Preparation of DSPE-PEG6-Maleimide Stock Solution: Prepare a stock solution of DSPE-PEG6-Maleimide in anhydrous DMSO or DMF. For example, dissolve 10 mg in 100 µL of solvent.

-

Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that DTT should be removed before adding the maleimide reagent.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DSPE-PEG6-Maleimide stock solution to the solution of the thiol-containing molecule. The reaction mixture should be stirred or gently vortexed.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To quench any unreacted maleimide groups, a free thiol can be added to the reaction mixture.

-

Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted DSPE-PEG6-Maleimide and other small molecules.

Protocol for Liposome Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG6-Maleimide for subsequent conjugation of targeting ligands.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG6-Maleimide

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Extruder with polycarbonate membranes of desired pore size

Procedure:

-

Lipid Film Formation: Dissolve the primary lipid, cholesterol, and DSPE-PEG6-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed 10-20 times.

-

The resulting liposomes will have the maleimide groups exposed on their surface, ready for conjugation.

Determination of Maleimide Activity using an Indirect Ellman's Assay

This protocol allows for the quantification of active maleimide groups on DSPE-PEG6-Maleimide or maleimide-functionalized liposomes.

Materials:

-

Ellman's reagent (DTNB)

-

Cysteine solution of known concentration

-

Reaction buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Sample containing maleimide groups

-

Spectrophotometer

Procedure:

-

Reaction with Cysteine: Incubate the maleimide-containing sample with a known excess of cysteine solution (e.g., 5-fold molar excess) at room temperature for 1 hour at pH 7.0.

-

Reaction with Ellman's Reagent: Add an aliquot of the reaction mixture to the Ellman's reagent solution in the reaction buffer.

-

Measurement: Measure the absorbance at 412 nm. The absorbance is proportional to the amount of unreacted cysteine.

-

Calculation: The amount of active maleimide is determined by subtracting the amount of unreacted cysteine from the initial amount of cysteine added. A standard curve of known cysteine concentrations should be used for accurate quantification.

Visualizations

Thiol-Maleimide Conjugation Mechanism

References

Solubility Profile of DSPE-PEG6-Maleimide in Chloroform and DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) in two common laboratory solvents: chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this heterobifunctional lipid-PEG conjugate is critical for its effective use in the formulation of liposomes, micelles, and other nanocarriers for targeted drug delivery.

Core Concepts: DSPE-PEG6-Maleimide

DSPE-PEG6-Mal is an amphiphilic polymer consisting of three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that acts as a hydrophobic lipid anchor, enabling insertion into the lipid bilayer of nanoparticles.

-

PEG6 (Polyethylene Glycol with 6 repeating units): A hydrophilic polymer chain that provides a "stealth" characteristic to nanocarriers, helping to reduce non-specific protein binding and prolong circulation half-life.

-

Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and covalently couples with thiol (sulfhydryl) groups, commonly found in cysteine residues of peptides and proteins. This allows for the surface functionalization of nanoparticles with targeting ligands.

The self-assembly of these molecules in aqueous solutions is fundamental to the formation of drug-carrying vesicles. The DSPE moiety integrates into the lipid core, while the PEG-Maleimide chain extends into the aqueous phase, ready for conjugation.

Quantitative Solubility Data

The solubility of DSPE-PEG-Maleimide compounds is influenced by the length of the PEG chain. While specific quantitative data for the PEG6 variant is not always explicitly detailed in literature, information from suppliers and related compounds provides a strong indication of its solubility profile.

| Compound | Solvent | Reported Solubility | Source |

| DSPE-PEG6-Mal | DMSO | Soluble | BroadPharm |

| DSPE-PEG2-Mal | DMSO | Soluble | BroadPharm |

| DSPE-PEG-Maleimide (General) | Chloroform | >10 mg/mL | Nanocs |

| DSPE-PEG-Maleimide (General) | DMSO | Soluble | Creative PEGWorks |

| DSPE-PEG 2000 Maleimide | Chloroform | Soluble to 10 mg/mL | R&D Systems[1] |

| DSPE-PEG 5000 Maleimide | DMSO | 50 mg/mL (with ultrasonic and warming to 60°C) | MedchemExpress[2] |

Note: The qualitative term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration may vary. For quantitative values, conditions such as temperature and sonication can significantly impact the result.

Experimental Protocols

Protocol 1: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standard procedure for quantitatively determining the solubility of DSPE-PEG6-Mal in chloroform and DMSO.

Materials:

-

DSPE-PEG6-Mal powder

-

Chloroform (anhydrous)

-

DMSO (anhydrous)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative assay method

Methodology:

-

Preparation: Add an excess amount of DSPE-PEG6-Mal powder to separate vials containing a known volume of chloroform and DMSO, respectively. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved DSPE-PEG6-Mal using a pre-validated analytical method such as HPLC. The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Liposome Formulation using the Thin-Film Hydration Method

This protocol describes a common application where the solubility of DSPE-PEG6-Mal in chloroform is utilized for the preparation of functionalized liposomes.

Materials:

-

DSPE-PEG6-Mal

-

Structural lipids (e.g., DSPC, Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes

Methodology:

-

Lipid Dissolution: Dissolve DSPE-PEG6-Mal and other structural lipids in the desired molar ratio in chloroform within a round-bottom flask. The mixture should form a clear solution, demonstrating the solubility of the components.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask. A water bath set above the lipid phase transition temperature can aid in forming a uniform film.

-

Hydration: Hydrate the lipid film with an aqueous buffer. This step is typically performed at a temperature above the lipid's phase transition temperature, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

Size Reduction: To achieve a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process results in the formation of small unilamellar vesicles (SUVs).

-

Ligand Conjugation: The resulting liposomes will have maleimide groups on their surface, which can then be conjugated to thiol-containing targeting ligands (e.g., antibodies, peptides) by incubation at a controlled pH (typically 6.5-7.5).

Visualizations

The following diagrams illustrate the structure of DSPE-PEG6-Mal and its application in creating targeted drug delivery systems.

Caption: Molecular components of DSPE-PEG6-Maleimide.

Caption: Experimental workflow for creating ligand-targeted liposomes.

References

An In-depth Technical Guide to DSPE-PEG6-Mal: Properties, Formulation, and Application

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (DSPE-PEG6-Mal), a heterobifunctional lipid-polymer conjugate crucial for advancements in drug delivery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, provides explicit experimental protocols, and presents logical workflows for its application in creating targeted nanocarriers.

Core Concepts: Molecular Weight and Chemical Formula

DSPE-PEG6-Mal is a versatile tool in nanomedicine, combining the liposome-forming capabilities of the phospholipid DSPE with the protein-repelling and biocompatible properties of a short polyethylene (B3416737) glycol (PEG) chain, terminating in a reactive maleimide (B117702) group. This maleimide moiety allows for the covalent attachment of thiol-containing molecules, such as peptides or antibodies, to the surface of liposomes, thereby enabling targeted drug delivery.

There are minor discrepancies in the reported molecular weight and chemical formula from various commercial suppliers, which may arise from differences in the exact length of the PEG linker or the nature of the counter-ion. Researchers should consider the specifications provided by their specific supplier for precise calculations.

| Supplier/Source | Chemical Formula | Molecular Weight ( g/mol ) |

| MedKoo Biosciences | C60H111N2O17P | 1163.52[1] |

| Biopharma PEG | C60H111N2O17P | 1163.5[2] |

| BroadPharm | C63H116N3O18P | 1234.6 |

Experimental Protocols

Preparation of DSPE-PEG6-Mal Incorporated Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes incorporating DSPE-PEG6-Mal, a common technique for creating drug delivery vesicles.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG6-Mal

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and DSPE-PEG6-Mal in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG6-Mal).

-

Attach the flask to a rotary evaporator and rotate it in a water bath at 60-65°C to evaporate the chloroform. This will form a thin lipid film on the flask's interior.

-

To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the lipid film with a PBS buffer (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the buffer at this stage.

-

The hydration is performed above the lipid mixture's phase transition temperature (Tm), typically around 60-65°C, for 1 hour with gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

The extrusion should be performed at a temperature above the Tm of the lipid mixture.

-

Pass the liposome (B1194612) suspension through the extruder an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of vesicles.[1]

-

-

Purification:

-

Remove any unencapsulated drug or free lipids by size exclusion chromatography or dialysis.

-

Bioconjugation of Thiol-Containing Ligands to DSPE-PEG6-Mal Liposomes

This protocol describes the covalent attachment of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide) to the maleimide group on the surface of pre-formed liposomes.

Materials:

-

DSPE-PEG6-Mal incorporated liposomes

-

Thiol-containing targeting ligand (e.g., peptide, antibody fragment)

-

Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) for antibody fragments, if necessary

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

-

Ligand Preparation (if necessary):

-

If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced. Incubate the ligand with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Add the thiol-containing ligand to the liposome suspension in a reaction buffer at a molar ratio of 1:10 to 1:20 (ligand to DSPE-PEG6-Mal).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

-

-

Quenching of Unreacted Maleimides:

-

Add a quenching reagent, such as L-cysteine, in a 10-fold molar excess relative to the initial amount of DSPE-PEG6-Mal to cap any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Separate the ligand-conjugated liposomes from unreacted ligand and quenching reagent using size exclusion chromatography or dialysis.

-

Summary of Key Quantitative Experimental Parameters:

| Parameter | Liposome Preparation | Bioconjugation |

| Molar Ratios | DSPC:Cholesterol:DSPE-PEG6-Mal (e.g., 55:40:5) | Ligand:DSPE-PEG6-Mal (e.g., 1:10 to 1:20) |

| Temperature | 60-65°C (film formation and hydration) | Room temperature or 4°C |

| Incubation Time | 1 hour (hydration) | 2-4 hours or overnight |

| pH | 7.4 (hydration buffer) | 6.5-7.5 (reaction buffer) |

Visualizing the Workflow and Chemistry

To better illustrate the practical application of DSPE-PEG6-Mal, the following diagrams, generated using the DOT language, depict the experimental workflow for creating targeted liposomes and the underlying chemical reaction for bioconjugation.

References

The Pivotal Role of the PEG Linker in DSPE-PEG-Maleimide Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized drug delivery, offering unprecedented control over the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various nanocarriers, lipid nanoparticles (LNPs) and liposomes have emerged as leading platforms for the targeted delivery of drugs, from small molecules to nucleic acids. A key component in the design of sophisticated, targeted LNPs is the functionalized lipid, DSPE-PEG-Maleimide. This technical guide provides a comprehensive overview of the critical role of the polyethylene (B3416737) glycol (PEG) linker within this versatile molecule, detailing its impact on the physicochemical properties, stability, and biological activity of drug delivery systems. We will delve into the quantitative effects of the PEG linker, provide detailed experimental protocols, and visualize key concepts to empower researchers in the rational design of next-generation nanomedicines.

Core Components and Their Functions

DSPE-PEG-Maleimide is a tripartite molecule, each component serving a distinct and vital function in the construction of a targeted drug delivery vehicle.

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid serves as the lipid anchor.[1][2][3] Its two saturated 18-carbon acyl chains are highly hydrophobic, enabling its stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.[3]

-

Polyethylene Glycol (PEG): The PEG chain is a hydrophilic and flexible polymer that extends from the nanoparticle surface into the aqueous environment.[4] This "PEGylation" confers several crucial advantages:

-

Stealth Properties: The PEG layer creates a hydrophilic shield that reduces the adsorption of opsonin proteins, thereby preventing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life of the nanoparticles in the bloodstream.

-

Colloidal Stability: The steric hindrance provided by the PEG chains prevents the aggregation of nanoparticles, ensuring their stability during storage and in biological fluids.

-

Reduced Immunogenicity: PEG is generally considered to have low immunogenicity, minimizing adverse immune reactions. However, the potential for anti-PEG antibody production upon repeated administration is an area of ongoing research.

-

-

Maleimide (B117702): This functional group is located at the distal end of the PEG chain. It is a highly reactive Michael acceptor that specifically and efficiently forms a stable covalent thioether bond with sulfhydryl (thiol) groups, which are present in the cysteine residues of peptides and proteins. This reaction, known as maleimide-thiol conjugation, is a cornerstone of bioconjugation chemistry, enabling the attachment of targeting ligands such as antibodies, antibody fragments, peptides, and aptamers to the nanoparticle surface.

Below is a diagram illustrating the structure of a DSPE-PEG-Maleimide lipid and its incorporation into a liposome (B1194612) for targeted drug delivery.

Caption: DSPE-PEG-Maleimide structure and its integration into a targeted liposome.

The Critical Influence of PEG Linker Length

The length of the PEG linker, often denoted by its molecular weight (e.g., PEG2000, PEG5000), is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting nanoparticles. The choice of PEG length represents a balance between maximizing circulation time and ensuring effective target engagement.

Quantitative Impact of PEG Linker Length

The following tables summarize quantitative data from various studies on the effect of PEG linker length on key nanoparticle attributes.

Table 1: Effect of PEG Linker Length on Nanoparticle Size and Zeta Potential

| PEG Linker MW (Da) | Nanoparticle Type | Change in Particle Size | Zeta Potential (mV) | Reference |

| 2000 | Folate-conjugated liposomes | 110-140 nm (no significant change with linker length) | -20 mV | |

| 5000 | Folate-conjugated liposomes | 110-140 nm (no significant change with linker length) | Increased from -20 mV (for 2kDa) | |

| 10000 | Folate-conjugated liposomes | 110-140 nm (no significant change with linker length) | Further increased towards neutral | |

| 2000 | DSPE-PEG micelles | - | - | |

| 3000 | DSPE-PEG micelles | - | - | |

| 5000 | DSPE-PEG micelles | Larger micelles than 2000 Da PEG | - | |

| 2000 | eGFP mRNA LNPs | 93.85 nm (unfunctionalized) to 107.9 nm (functionalized) | -30.20 mV to -22.73 mV |

Note: Zeta potential can become less negative with increasing PEG length due to the shielding of the surface charge and a shift in the hydrodynamic shear plane away from the liposome surface.

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Performance

| PEG Linker MW (Da) | System | Key Finding | Quantitative Data | Reference |

| 2000 | Folate-conjugated liposomes (in vitro) | No significant difference in cellular uptake | - | |

| 5000 | Folate-conjugated liposomes (in vitro) | No significant difference in cellular uptake | - | |

| 10000 | Folate-conjugated liposomes (in vitro) | No significant difference in cellular uptake | - | |

| 2000 | Folate-conjugated liposomes (in vivo) | Lower tumor accumulation | - | |

| 5000 | Folate-conjugated liposomes (in vivo) | Intermediate tumor accumulation | - | |

| 10000 | Folate-conjugated liposomes (in vivo) | Highest tumor accumulation | >40% tumor size reduction vs 2k/5k | |

| 350-2000 | DSPE-PEG in DSPC liposomes | Circulation lifetime increases with PEG MW | 24h plasma conc. higher for PEG2000 vs lower MWs | |

| 1000-12000 | DOPE-PEG in ePC/CH LUVs | Circulation time proportional to PEG MW | 12000 = 5000 > 2000 > 1000 |

These data highlight a crucial concept: longer PEG linkers can enhance tumor accumulation and therapeutic efficacy in vivo, likely by providing better steric stability and circulation time, even if in vitro cellular uptake is not significantly affected. However, an excessively long PEG chain might also sterically hinder the interaction of the targeting ligand with its receptor, a phenomenon known as the "PEG dilemma". Studies have also shown that pairing a longer ligand-bearing PEG with a shorter "stealth" PEG can optimize targeting efficiency.

Experimental Protocols

The successful formulation of targeted liposomes using DSPE-PEG-Maleimide involves a multi-step process. Below are generalized protocols for key experimental procedures.

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the pre-insertion method.

-

Lipid Film Hydration:

-

Co-dissolve the desired structural lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in an organic solvent (e.g., chloroform (B151607) or an ethanol/chloroform mixture) in a round-bottom flask. The molar ratio of DSPE-PEG-Maleimide is typically between 1-5 mol%.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

Vortex or sonicate the suspension to form multilamellar vesicles (MLVs).

-

-

Liposome Sizing:

-

To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.

-

Perform multiple passes (e.g., 10-20) to ensure a narrow size distribution.

-

-

Purification:

-

Remove unencapsulated material and non-incorporated lipids by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

-

Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Liposomes

This protocol outlines the covalent attachment of a targeting ligand (e.g., a thiolated antibody or peptide) to the surface of the prepared maleimide-functionalized liposomes.

-

Ligand Preparation (if necessary):

-

If the protein/peptide ligand does not have a free thiol group, it may need to be introduced through chemical modification or by reducing existing disulfide bonds.

-

To reduce disulfide bonds, incubate the ligand with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in a degassed buffer. A 10-50 fold molar excess of TCEP is typically used.

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiol-containing ligand in a reaction buffer with a pH between 6.5 and 7.5. The reaction is most efficient at neutral pH.

-

A molar ratio of maleimide to ligand of 2:1 to 5:1 is often used to ensure efficient conjugation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

-

Quenching (Optional but Recommended):

-

To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted ligand and quenching agent from the immunoliposome preparation using size exclusion chromatography or dialysis.

-

The following diagram outlines a typical experimental workflow for the preparation of targeted liposomes.

Caption: A generalized workflow for creating targeted liposomes using DSPE-PEG-Maleimide.

Signaling and Mechanism of Action

The ultimate goal of using DSPE-PEG-Maleimide is to create a drug delivery system that can selectively bind to and act upon target cells, such as cancer cells overexpressing a specific surface receptor.

The diagram below illustrates the conceptual pathway of a targeted liposome, from systemic circulation to intracellular drug release.

Caption: Conceptual pathway of a targeted liposome from administration to therapeutic effect.

-

Systemic Circulation: After intravenous injection, the PEGylated liposome circulates in the bloodstream. The PEG linker provides a "stealth" characteristic, prolonging its circulation time.

-

Tumor Accumulation: Due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, the nanoparticles can preferentially accumulate in the tumor tissue through the Enhanced Permeability and Retention (EPR) effect.

-

Target Cell Binding: The targeting ligand, attached via the DSPE-PEG-Maleimide linker, specifically binds to its cognate receptor on the surface of the target cancer cell.

-

Internalization: This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome into the cell within an endosome.

-

Drug Release: Inside the cell, the liposome is trafficked through the endo-lysosomal pathway. The acidic environment of the endosome or the enzymatic activity within the lysosome can destabilize the liposome, leading to the release of the encapsulated drug into the cytoplasm.

-

Therapeutic Effect: The released drug can then exert its cytotoxic or therapeutic effect on the target cell.

Conclusion

The DSPE-PEG-Maleimide lipid is a cornerstone of modern targeted drug delivery systems. The PEG linker is not merely a spacer; it is a multifunctional component that dictates the stability, circulation longevity, and ultimately, the in vivo efficacy of the nanocarrier. As demonstrated by the compiled data, the length of the PEG chain is a critical parameter that must be carefully optimized to balance the "stealth" properties with the need for efficient target recognition. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and drug development professionals to rationally design and construct more effective and safer nanomedicines, paving the way for the next generation of targeted therapeutics.

References

A Technical Guide to DSPE-PEG6-Mal: Commercial Availability, Purity Assessment, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)6] (DSPE-PEG6-Mal), a critical component in the development of targeted drug delivery systems. This document outlines its commercial availability, purity specifications, and detailed experimental protocols for its characterization and application.

Commercial Suppliers and Purity Specifications

DSPE-PEG6-Mal is a heterobifunctional linker comprising a phospholipid (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with six repeating units, and a reactive maleimide (B117702) group. This structure allows for the stable incorporation into lipid-based nanoparticles, such as liposomes, while the maleimide group enables the covalent conjugation of thiol-containing molecules like peptides, antibodies, and other targeting ligands.[1][2]

Several commercial suppliers offer DSPE-PEG6-Mal, generally with a purity specification of 95% or greater. While specific Certificates of Analysis providing precise purity and impurity profiles are best obtained directly from the vendors, the following table summarizes the publicly available information from prominent suppliers.

| Supplier | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| BroadPharm | — | C63H116N3O18P | 1234.6 | -20°C[1] |

| Biopharma PEG | ≥95% | C60H111N2O17P | 1163.5 | -5°C, dry and protected from light[3] |

| MedKoo Biosciences | >95% | C60H111N2O17P | 1163.52 | 0 - 4°C (short term), -20°C (long term)[4] |

| Nanocs | >95% | — | — | -20°C |

| MedChemExpress | 95.0% | C60H111N2O17P | — | — |

Note: Molecular formulas and weights may vary slightly between suppliers, potentially due to different salt forms or PEG polydispersity.

Quality Control and Purity Assessment: Experimental Protocols

Ensuring the purity and functional integrity of DSPE-PEG6-Mal is paramount for the successful development of reproducible and effective drug delivery systems. The following section details key experimental protocols for the comprehensive characterization of this critical reagent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DSPE-PEG6-Mal. The presence of the maleimide group can be verified by its characteristic proton signal.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of DSPE-PEG6-Mal in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis: The characteristic signal for the two protons of the maleimide ring typically appears as a singlet at approximately 6.7 ppm. The disappearance of this peak after reaction with a thiol-containing molecule confirms successful conjugation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of DSPE-PEG6-Mal and detecting any impurities or degradation products. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed for detection due to the lack of a strong chromophore in the molecule.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 column and an ELSD or CAD.

-

Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) is typically used.

-

Sample Preparation: Dissolve the DSPE-PEG6-Mal in the initial mobile phase or a suitable organic solvent.

-

Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to DSPE-PEG6-Mal and any impurity peaks. The purity is calculated based on the relative peak areas.

Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to confirm the molecular weight of the DSPE-PEG6-Mal and to assess its polydispersity.

Experimental Protocol:

-

Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.

-

Sample Preparation: Mix the DSPE-PEG6-Mal solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different PEG chain lengths, centered around the average molecular weight of the DSPE-PEG6-Mal.

Quantification of Maleimide Activity by Ellman's Assay

The reactivity of the maleimide group is critical for successful bioconjugation. Ellman's assay is a colorimetric method used to quantify the amount of active maleimide groups. This is an indirect assay where a known excess of a thiol-containing compound (e.g., cysteine) is reacted with the maleimide, and the remaining unreacted thiol is then quantified by reacting with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm.

Experimental Protocol:

-

Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5.

-

DTNB (Ellman's Reagent) Solution: 4 mg/mL in the reaction buffer.

-

Thiol Standard: A solution of known concentration of L-cysteine in the reaction buffer.

-

DSPE-PEG6-Mal Sample Solution.

-

-

Procedure: a. Prepare a standard curve using the L-cysteine solution. b. React a known concentration of the DSPE-PEG6-Mal sample with a known excess of L-cysteine for 30 minutes at room temperature. c. Add the DTNB solution to both the standards and the reaction samples. d. Measure the absorbance at 412 nm using a spectrophotometer. e. The amount of unreacted thiol in the sample is determined from the standard curve. The amount of active maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.

Stability and Storage

DSPE-PEG-maleimide compounds are susceptible to hydrolysis of the maleimide ring, especially at pH values above 7.5 and at elevated temperatures. Hydrolysis results in a ring-opened, non-reactive maleamic acid, rendering the lipid incapable of conjugating to thiol-containing molecules. Therefore, proper storage and handling are crucial.

-

Storage: Store DSPE-PEG6-Mal at -20°C in a desiccated environment.

-

Handling: For conjugation reactions, it is recommended to prepare fresh solutions of DSPE-PEG6-Mal. Avoid repeated freeze-thaw cycles. The reaction with thiols should be performed at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group while allowing for efficient reaction with the thiol.

Forced degradation studies, which involve exposing the compound to harsh conditions such as high and low pH, high temperature, and oxidative stress, can be performed to identify potential degradation products and pathways.

Applications in Drug Delivery

The primary application of DSPE-PEG6-Mal is in the surface functionalization of lipid-based nanoparticles for targeted drug delivery. The DSPE portion of the molecule anchors it within the lipid bilayer of a liposome (B1194612) or other lipid nanoparticle, while the PEG chain provides a "stealth" shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal maleimide group allows for the covalent attachment of targeting ligands.

Liposome Formulation

Experimental Protocol (Thin-Film Hydration Method):

-

Lipid Film Formation: Dissolve DSPE-PEG6-Mal along with other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

-

Size Reduction: Extrude the MLV suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Bioconjugation of Thiol-Containing Ligands

Experimental Protocol:

-

Prepare the Ligand: Ensure the targeting ligand (e.g., a peptide containing a cysteine residue) has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.

-

Conjugation Reaction: Mix the pre-formed liposomes containing DSPE-PEG6-Mal with the thiol-containing ligand in a reaction buffer at pH 6.5-7.5. The reaction is typically carried out at room temperature for several hours or overnight.

-

Purification: Remove the unreacted ligand and other impurities by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation by methods such as SDS-PAGE, HPLC, or by quantifying the remaining free thiols using Ellman's assay.

Visualizing the Workflow and Signaling

Quality Control Workflow for DSPE-PEG6-Mal

Caption: Quality control workflow for DSPE-PEG6-Mal.

Signaling Pathway for Targeted Drug Delivery

Caption: Targeted drug delivery via ligand-functionalized liposomes.

Conclusion

DSPE-PEG6-Mal is an indispensable tool in the field of targeted drug delivery. A thorough understanding of its commercial sources, purity, and appropriate handling and characterization is essential for the development of robust and effective nanomedicines. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working with this versatile lipid-PEG conjugate. For the most accurate and lot-specific information, it is always recommended to consult the technical data sheets and Certificates of Analysis provided by the commercial suppliers.

References

Self-Assembly of DSPE-PEG6-Maleimide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6] (DSPE-PEG6-Mal) in aqueous solutions. This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, particularly for targeted therapies. Its amphiphilic nature drives the formation of supramolecular structures such as micelles and liposomes, which can encapsulate therapeutic agents, enhance their solubility, and prolong their circulation time. The terminal maleimide (B117702) group provides a reactive handle for the covalent attachment of targeting ligands, enabling site-specific drug delivery.

Core Concepts of DSPE-PEG6-Mal Self-Assembly

DSPE-PEG6-Mal is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal maleimide group. In aqueous environments, the hydrophobic DSPE tails spontaneously move away from water, while the hydrophilic PEG chains interact favorably with it. This energetic preference drives the self-assembly of DSPE-PEG6-Mal into organized structures, primarily micelles. These micelles possess a hydrophobic core formed by the DSPE lipids, which can serve as a reservoir for poorly water-soluble drugs, and a hydrophilic PEG corona that forms a "stealth" layer, reducing recognition by the reticuloendothelial system and thereby extending circulation half-life. The maleimide group, positioned at the distal end of the PEG chain, remains accessible on the micelle surface for conjugation with thiol-containing molecules such as peptides and antibodies.

Quantitative Physicochemical Properties

While specific quantitative data for DSPE-PEG6-Mal is not extensively available in the public domain, the properties of DSPE-PEG conjugates with different PEG chain lengths have been well-characterized. The following table summarizes typical values for DSPE-PEG micelles, which can serve as a reference for formulating with DSPE-PEG6-Mal. It is important to note that a shorter PEG chain, such as in PEG6, is expected to influence these parameters. For instance, the critical micelle concentration (CMC) may be lower compared to longer PEG-chain variants due to the reduced hydrophilicity.

| Property | DSPE-PEG2000 | DSPE-PEG3000 | DSPE-PEG5000 | Expected Trend for DSPE-PEG6-Mal |

| Critical Micelle Concentration (CMC) | 0.5 - 1.0 µM[1][2] | ~1.0 µM[1][2] | 1.0 - 1.5 µM[1] | Potentially lower due to decreased hydrophilicity of the shorter PEG chain. |

| Micelle Hydrodynamic Diameter | ~10 - 20 nm | - | - | Expected to be in the low nanometer range. |

| Zeta Potential | -2.7 ± 1.1 mV | - | - | A slightly negative zeta potential is anticipated due to the phosphate (B84403) group. |

| Polydispersity Index (PDI) | Typically < 0.2 | - | - | A low PDI indicates a homogenous population of micelles. |

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG6-Mal Micelles via Thin-Film Hydration

This method is widely used for preparing both empty and drug-loaded micelles.

Materials:

-

DSPE-PEG6-Mal

-

Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

-

0.22 µm syringe filter

Procedure:

-

Dissolution: Dissolve a known amount of DSPE-PEG6-Mal in the organic solvent in a round-bottom flask. If preparing drug-loaded micelles, the hydrophobic drug is co-dissolved at this stage.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently agitating. The hydration temperature should be above the phase transition temperature of the DSPE lipid.

-

Micelle Formation: Continue agitation for 30-60 minutes to facilitate the self-assembly of the lipid into micelles, resulting in a clear or translucent solution.

-

Sonication/Extrusion (Optional): To ensure a uniform size distribution, the micelle solution can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size.

-

Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

Protocol 2: Characterization of Micelle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for determining the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.

Materials:

-

DSPE-PEG6-Mal micelle solution

-

DLS instrument with a zeta potential measurement capability

-

Disposable cuvettes

Procedure:

-

Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

-

Size Measurement: Place the cuvette in the instrument and allow it to equilibrate. Perform the measurement to obtain the Z-average hydrodynamic diameter and the PDI.

-

Zeta Potential Measurement: For zeta potential, transfer the diluted sample to a specialized zeta potential cell. Perform the measurement to determine the surface charge of the micelles.

Protocol 3: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

This method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

-

DSPE-PEG6-Mal

-

Pyrene

-

Aqueous buffer

-

Fluorometer

Procedure:

-

Stock Solutions: Prepare a stock solution of pyrene in acetone (e.g., 0.2 mM). Prepare a series of DSPE-PEG6-Mal solutions in the aqueous buffer at concentrations spanning the expected CMC.

-

Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-PEG6-Mal dilution. The final concentration of pyrene should be very low (e.g., ~0.6 µM). Evaporate the acetone by gentle heating or under a stream of nitrogen.

-

Equilibration: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the hydrophobic micelle cores.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample (excitation wavelength ~334 nm, emission range ~350-450 nm).

-

Data Analysis: Determine the ratio of the fluorescence intensity of the third peak (~383 nm) to the first peak (~372 nm) (I3/I1). Plot the I3/I1 ratio as a function of the logarithm of the DSPE-PEG6-Mal concentration. The CMC is determined from the inflection point of this plot.

Visualizations

Caption: Workflow for DSPE-PEG6-Mal micelle preparation.

Caption: Workflow for conjugating a targeting ligand.

Caption: Workflow for micelle characterization.

References

Methodological & Application

Application Notes and Protocols: Antibody Conjugation to DSPE-PEG-Maleimide Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction